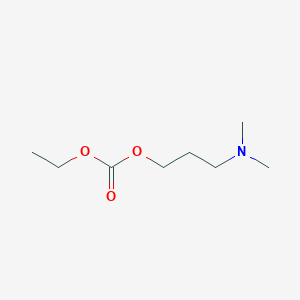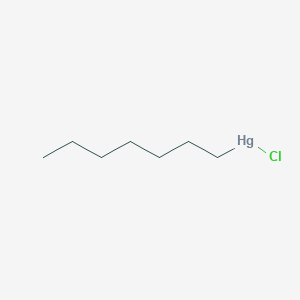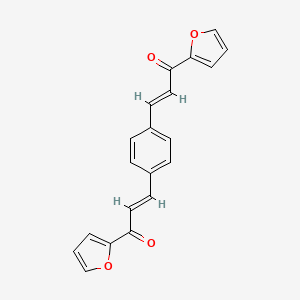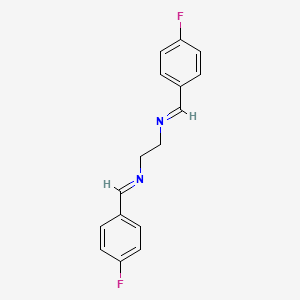
N,N'-Bis-(4-fluorobenzylidene)-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis-(4-fluorobenzylidene)-ethylenediamine is a chemical compound with the molecular formula C16H14F2N2. It is a Schiff base derived from the condensation of 4-fluorobenzaldehyde and ethylenediamine. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-fluorobenzylidene)-ethylenediamine typically involves the condensation reaction between 4-fluorobenzaldehyde and ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis-(4-fluorobenzylidene)-ethylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis-(4-fluorobenzylidene)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized imines or other derivatives.
Reduction: Ethylenediamine and 4-fluorobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis-(4-fluorobenzylidene)-ethylenediamine has several scientific research applications, including:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and magnetic properties.
Catalysis: Schiff base metal complexes are used as catalysts in various organic transformations, including oxidation and reduction reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: Schiff bases and their metal complexes are investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis-(4-fluorobenzylidene)-ethylenediamine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic activity. In biological studies, the Schiff base and its metal complexes may interact with biological molecules, disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis-(4-chlorobenzylidene)-ethylenediamine
- N,N’-Bis-(4-bromobenzylidene)-ethylenediamine
- N,N’-Bis-(4-methylbenzylidene)-ethylenediamine
Comparison
N,N’-Bis-(4-fluorobenzylidene)-ethylenediamine is unique due to the presence of fluorine atoms, which impart specific electronic and steric properties. Fluorine atoms are highly electronegative, which can influence the reactivity and stability of the compound. Compared to its chloro, bromo, and methyl analogs, the fluorinated Schiff base may exhibit different coordination behavior, catalytic activity, and biological properties.
Eigenschaften
CAS-Nummer |
1648-04-0 |
|---|---|
Molekularformel |
C16H14F2N2 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-N-[2-[(4-fluorophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14F2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,11-12H,9-10H2 |
InChI-Schlüssel |
BUVGSMGTCXQKPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


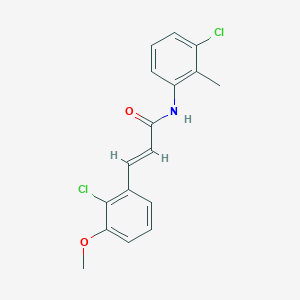
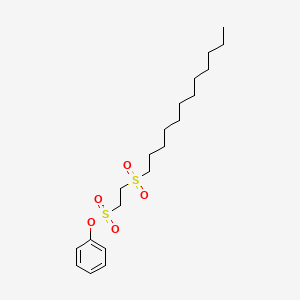
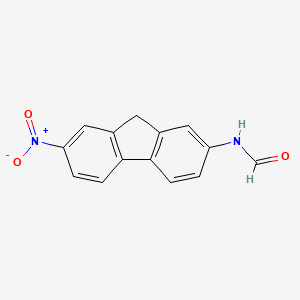
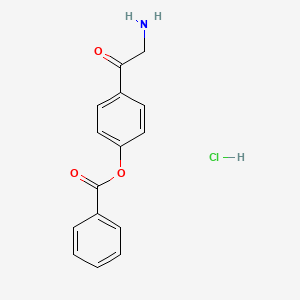
amino]-](/img/structure/B15077175.png)
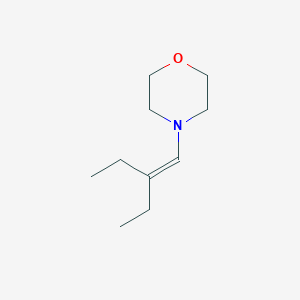

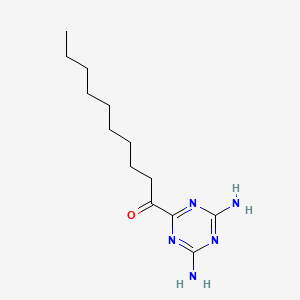
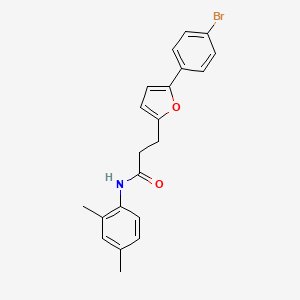
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
